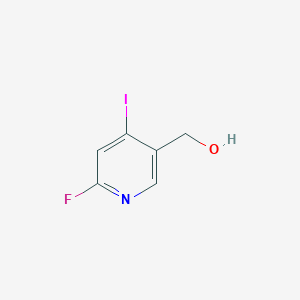
2-Fluoro-4-iodopyridine-5-methanol
Descripción general
Descripción
2-Fluoro-4-iodopyridine-5-methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with a methanol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which are subjected to iodination reactions under controlled conditions
Industrial Production Methods
Industrial production of 2-Fluoro-4-iodopyridine-5-methanol may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced purification techniques to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-iodopyridine-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and palladium catalysts (Pd/C) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-iodopyridine-5-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-iodopyridine-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methanol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
2-Fluoro-4-iodopyridine-5-methanol is unique due to the specific combination of fluorine, iodine, and methanol substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. The presence of both halogen atoms and a hydroxyl group allows for diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C6H5FINO |
|---|---|
Peso molecular |
253.01 g/mol |
Nombre IUPAC |
(6-fluoro-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5FINO/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2 |
Clave InChI |
SRQUKKXMVKOMKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)CO)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















